Pyrrolidine, 1-(N-phenylalanyl)-

Description

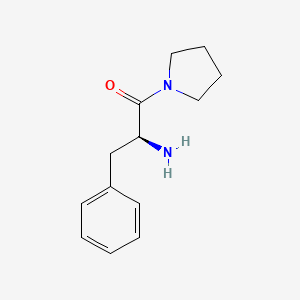

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-3-phenyl-1-pyrrolidin-1-ylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O/c14-12(10-11-6-2-1-3-7-11)13(16)15-8-4-5-9-15/h1-3,6-7,12H,4-5,8-10,14H2/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJPALNDNNCWDJU-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)C(CC2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN(C1)C(=O)[C@H](CC2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10238832 | |

| Record name | Pyrrolidine, 1-(N-phenylalanyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10238832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92032-60-5 | |

| Record name | Pyrrolidine, 1-(N-phenylalanyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092032605 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrrolidine, 1-(N-phenylalanyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10238832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Solution-Phase Synthesis Using Ester Reduction and Base-Catalyzed Reactions

One classical approach to preparing pyrrolidine derivatives, including those with amino acid substituents such as N-phenylalanyl, involves multi-step transformations starting from ester derivatives. According to a patent describing pyrrolidine derivative synthesis:

-

- Reduction of ester derivatives to aldehyde intermediates using reducing agents like sodium bis(2-methoxyethoxy)aluminumhydride.

- Use of bases such as pyrrolidine, morpholine, or piperidine to catalyze transformations.

- The reaction solvents include diethyl ether, tetrahydrofuran, dioxane, toluene, or 1,2-dimethoxyethane.

- Reaction temperatures are controlled between 0°C and 78°C, preferably 10°C to 60°C, to optimize yields and selectivity.

| Step | Reagents/Conditions | Temperature Range | Solvents |

|---|---|---|---|

| Ester reduction | Sodium bis(2-methoxyethoxy)aluminumhydride | 0°C to 78°C | Diethyl ether, tetrahydrofuran, dioxane |

| Base-catalyzed transformation | Pyrrolidine, morpholine, N-methylpiperidine, piperidine bases | 0°C to 60°C | Acetonitrile, tetrahydrofuran, DMF |

| Silylation (optional) | t-Butyl silyl reagents | 0°C to 60°C | Tetrahydrofuran, acetonitrile, DMF |

Q & A

Q. What role does stereochemistry play in the biological activity of Pyrrolidine, 1-(N-phenylalanyl)-, and how is enantiomeric purity ensured?

- Methodological Answer : Enantiomers may exhibit divergent receptor affinities. Ensure purity via:

- Chiral HPLC : Use cellulose-based columns for separation.

- Circular Dichroism (CD) : Confirm absolute configuration.

- Asymmetric synthesis : Employ chiral catalysts (e.g., BINOL-derived ligands) during coupling reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.